5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a thiazolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with thiosemicarbazide under acidic conditions to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit certain enzymes involved in critical biological processes.
Modulating Signaling Pathways: The compound can affect signaling pathways that regulate cell growth and apoptosis.
Binding to Receptors: It may bind to specific receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- 5-[(E)-(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a brominated benzodioxole moiety and a thiazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H6BrNO3S2 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6BrNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17) |
InChI Key |
HOPSUABXDVMTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Br |
Origin of Product |
United States |
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